molecular formula C14H10ClF2NO2 B250680 2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide

2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide

Cat. No. B250680
M. Wt: 297.68 g/mol
InChI Key: TUMOVJXQPCXCBO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide, commonly known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB belongs to the class of benzamide compounds and is known for its ability to act as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

DFB acts as a potent inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of various cellular processes. The inhibition of CK2 by DFB has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. In cancer cells, DFB induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. DFB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of neurodegenerative diseases, DFB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a potent and specific inhibitor of CK2, making it a valuable tool compound for the study of CK2 signaling pathways. It is also relatively easy to synthesize and purify, and has been shown to have low toxicity in animal models. However, DFB has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research of DFB. One area of focus is the development of new CK2 inhibitors based on the structure of DFB. Another area of research is the investigation of the potential therapeutic applications of DFB in various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DFB and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of DFB involves the reaction of 2-chloro-N-(2-hydroxyphenyl)benzamide with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via an electrophilic substitution mechanism, wherein the chlorine atom of the 2-chloro-N-(2-hydroxyphenyl)benzamide is replaced by the difluoromethoxy group. The resulting DFB product is obtained in high yield and purity, and can be further purified by recrystallization.

Scientific Research Applications

DFB has been extensively studied for its potential applications in scientific research. Its ability to inhibit CK2 makes it a promising candidate for the development of anti-cancer drugs, as CK2 is known to be overexpressed in various types of cancer cells. DFB has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, DFB has been used as a tool compound in the study of CK2 signaling pathways and the development of new CK2 inhibitors.

properties

Molecular Formula

C14H10ClF2NO2

Molecular Weight

297.68 g/mol

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H10ClF2NO2/c15-10-6-2-1-5-9(10)13(19)18-11-7-3-4-8-12(11)20-14(16)17/h1-8,14H,(H,18,19)

InChI Key

TUMOVJXQPCXCBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl

Origin of Product

United States

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